molecular formula C42H50O16 B1152130 Hedyotisol B CAS No. 95732-59-5

Hedyotisol B

Cat. No.: B1152130
CAS No.: 95732-59-5
M. Wt: 810.846
InChI Key:
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Description

Hedyotisol B is a lignan, a type of natural product, isolated and purified from the fruit of Cyathea spinosa. It is known for its antioxidant activity . Lignans are a group of chemical compounds found in plants, particularly noted for their potential health benefits, including antioxidant properties.

Scientific Research Applications

Hedyotisol B has a wide range of scientific research applications:

Mechanism of Action

Hedyotisol B, also known as Hedyotisol A, is a lignan isolated from the fruit of Cyathea spinosa . It is a natural product with antioxidant activity . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It is known to exhibit antioxidant activity , suggesting that it may interact with biological targets involved in oxidative stress and free radical scavenging.

Mode of Action

Given its antioxidant activity , it can be inferred that this compound may interact with its targets to neutralize free radicals, thereby preventing oxidative damage to cells.

Biochemical Pathways

Considering its antioxidant activity , it is plausible that this compound may influence pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Given its antioxidant activity , it can be inferred that this compound may help protect cells from oxidative damage, thereby contributing to cellular health and function.

Biochemical Analysis

Biochemical Properties

Hedyotisol B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with neuroprotective enzymes, enhancing their activity and providing protective effects against neurodegenerative conditions . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their function.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neuroprotection. For example, this compound can enhance the survival of PC12 cells under stress conditions by modulating signaling pathways that prevent cell death . Additionally, it impacts gene expression and cellular metabolism, promoting the expression of genes associated with cell survival and metabolic efficiency.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as neuroprotective enzymes, and modulates their activity. This binding can result in enzyme activation or inhibition, depending on the context. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, although its efficacy may diminish slightly due to gradual degradation . These temporal effects are crucial for understanding the long-term potential of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective effects without noticeable toxicity. At higher doses, some adverse effects, such as mild toxicity and reduced efficacy, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, this compound is metabolized by liver enzymes, which convert it into various metabolites that retain some of its biological activity . These metabolic pathways are essential for understanding how this compound is processed in the body and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it can interact with its target enzymes and proteins .

Subcellular Localization

This compound is localized to specific subcellular compartments, which is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications and targeting signals help direct this compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hedyotisol B involves the extraction from natural sources. The fruit of Cyathea spinosa is typically used for this purpose. The extraction process involves the use of solvents such as ethanol under reflux conditions. The combined filtrates are then concentrated using a rotary evaporator under reduced pressure to obtain a dried residue .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of large quantities of plant material and solvents, followed by concentration and purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Hedyotisol B undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols.

Comparison with Similar Compounds

  • Hedyotisol A
  • Hedyotisol C
  • Syringaresinol

Comparison: Hedyotisol B is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to Hedyotisol A and Hedyotisol C, this compound has a distinct stereochemistry that influences its biological activity .

Properties

IUPAC Name

2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWNERGQFCAXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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